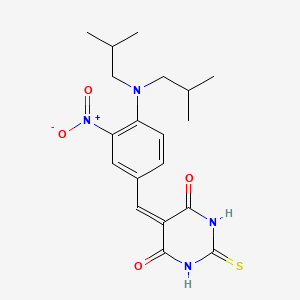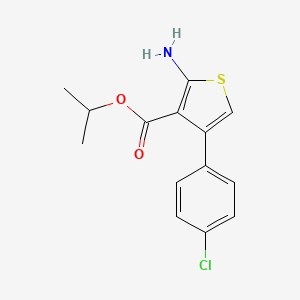![molecular formula C13H12BrNO2 B7775839 2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775839.png)
2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione” involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is typically carried out in large-scale reactors. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Compound “2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve the use of halogens or other reactive groups to replace specific atoms or groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.
Scientific Research Applications
Compound “2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or target disease-related molecules.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of compound “2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. The exact mechanism may involve binding to receptors, enzymes, or other biomolecules, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
- Compound “CID 877751”
- Compound “CID 877752”
- Compound “CID 877753”
Comparison: Compared to similar compounds, “2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione” exhibits unique properties that make it particularly valuable for certain applications. For example, it may have higher stability, greater reactivity, or more specific biological activity. These unique characteristics can be attributed to its distinct chemical structure and the specific functional groups it contains.
Properties
IUPAC Name |
2-[(4-bromoanilino)methylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,15H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTMYOKGEMSCOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=CNC2=CC=C(C=C2)Br)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(=CNC2=CC=C(C=C2)Br)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
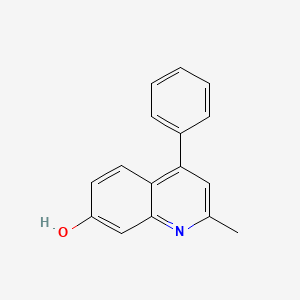
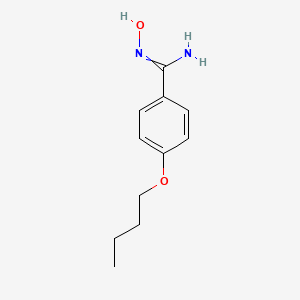
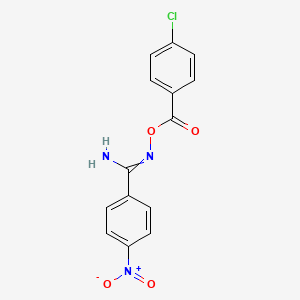
![2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775779.png)
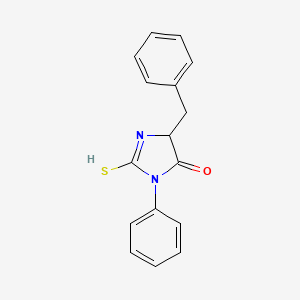
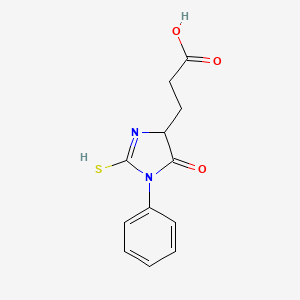
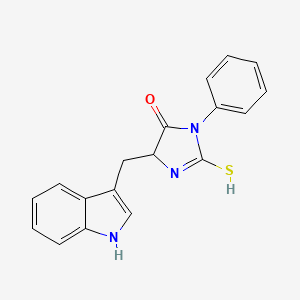
![2-[[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]methylidene]indene-1,3-dione](/img/structure/B7775823.png)
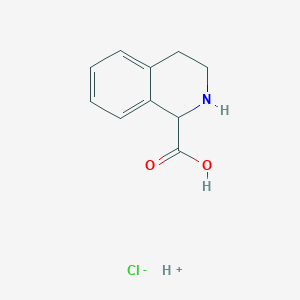
![2-[(4-methoxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7775837.png)
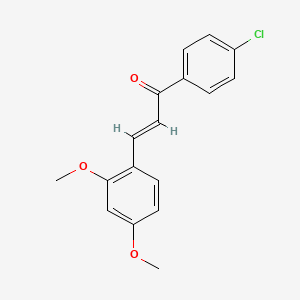
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775847.png)
